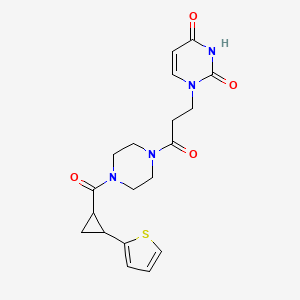
Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, a thioxo group, and a carboxylate group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Organoboron compounds, which might be related to this compound, are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research into structurally related compounds often aims at understanding their synthesis pathways and chemical properties. For instance, the study on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals a novel cyclopropanation process. This research highlights the potential for creating constrained amino acid systems, which could have implications in developing peptides with unique biological activities (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Potential Pharmacological Applications
The synthesis and evaluation of new quinazoline derivatives for antimicrobial activities are a significant area of research. The development of compounds with potent antibacterial and antifungal properties against various pathogens suggests the potential of quinazoline derivatives in medical applications (Desai, Shihora, & Moradia, 2007).
Enantioselective Synthesis
The enantioselective synthesis of pharmaceutical compounds is crucial for developing drugs with high efficacy and minimal side effects. Research on the enantioselective process for preparing CGRP receptor inhibitors demonstrates the importance of stereochemistry in drug development. The study discusses the advantages of various synthetic routes to achieve high purity and yield of the desired enantiomers, which could be relevant to synthesizing the compound (Cann et al., 2012).
Antitumor and Antimicrobial Activities
The exploration of quinazoline derivatives for their antitumor and antimicrobial activities is an ongoing research theme. Novel synthetic routes have led to compounds that exhibit broad-spectrum antitumor activity, highlighting the potential of these molecules in cancer therapy (Al-Suwaidan et al., 2016). Similarly, antimicrobial studies on related compounds reveal their potential as new antibacterial agents (Miyamoto et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)19-7-8-20-21(16-19)26-25(33)28(23(20)30)14-11-22(29)27-12-9-18(10-13-27)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFANXGBPVGXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane](/img/structure/B2701673.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone](/img/structure/B2701674.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2701675.png)
![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2701676.png)
![Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride](/img/structure/B2701679.png)
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2701680.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)



![N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2701690.png)
![6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine](/img/structure/B2701691.png)
